molecular formula C14H21N3O4 B1441359 tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate CAS No. 1193390-63-4

tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate

Cat. No. B1441359
CAS RN: 1193390-63-4
M. Wt: 295.33 g/mol
InChI Key: WIJXSHGHHMOHDU-UHFFFAOYSA-N
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Description

“tert-butyl N-[(N’-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate” is a chemical compound with the CAS Number: 1193390-63-4 . It has a molecular weight of 295.34 . The IUPAC name for this compound is tert-butyl (2E)-2-amino-2-(hydroxyimino)-1-(4-methoxyphenyl)ethylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21N3O4/c1-14(2,3)21-13(18)16-11(12(15)17-19)9-5-7-10(20-4)8-6-9/h5-8,11-12H,15H2,1-4H3,(H,16,18) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

Application Summary: This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . The tert-butyl group serves as a protecting group for amines, particularly in the synthesis of sensitive aniline derivatives.

Experimental Procedures: The process involves the palladium-catalyzed coupling of amines with aryl halides or triflates, where the tert-butyl carbamate acts as a protecting group that can be removed under mild acidic conditions.

Results: The use of this compound has been shown to yield high-purity N-Boc-protected anilines, which are crucial intermediates in pharmaceutical synthesis.

Synthesis of Tetrasubstituted Pyrroles

Application Summary: Tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position, are synthesized using tert-butyl carbamate .

Experimental Procedures: The synthesis involves a multistep reaction starting with the formation of a Schiff base followed by cyclization and oxidative aromatization.

Results: The resulting pyrroles are important for their biological activity and potential use in medicinal chemistry.

Chemical Synthesis Research

Application Summary: The compound is used in various chemical synthesis research projects due to its stability and reactivity .

Experimental Procedures: It is often employed in reactions requiring a stable carbamate group that can later be deprotected to reveal the free amine.

Results: This has enabled the development of new synthetic routes and methodologies in organic chemistry.

Material Science Applications

Application Summary: In material science, this compound finds applications in the development of new polymeric materials .

Experimental Procedures: The tert-butyl carbamate can be incorporated into polymers to modify their properties, such as increasing resistance to degradation or altering mechanical strength.

Results: This has implications for creating advanced materials with specific desired properties.

Chromatography

Application Summary: The compound is used in chromatographic methods to analyze or separate organic compounds .

Experimental Procedures: It can serve as a standard or a derivative for more volatile compounds, aiding in their identification and quantification.

Results: This enhances the accuracy and reliability of chromatographic analyses in analytical chemistry.

Analytical Chemistry

Application Summary: Analytical chemists use tert-butyl carbamate to develop new analytical techniques .

Experimental Procedures: It is used as a reagent or a calibration standard in various analytical instruments.

Results: The compound’s stability and well-defined properties make it an excellent candidate for such applications.

Life Science Research

Application Summary: The compound is involved in life science research, particularly in studies related to enzyme activity and inhibition .

Experimental Procedures: It can act as a mimic for certain biological molecules, allowing researchers to study enzyme-substrate interactions.

Results: This contributes to a deeper understanding of biochemical pathways and potential therapeutic targets.

Drug Development

Application Summary: This compound is significant in drug development as a precursor or an intermediate .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

tert-butyl N-[2-amino-2-hydroxyimino-1-(4-methoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)16-11(12(15)17-19)9-5-7-10(20-4)8-6-9/h5-8,11,19H,1-4H3,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJXSHGHHMOHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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